1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKLPHPFVFIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327405 | |
| Record name | 1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300716-22-7 | |
| Record name | 1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C16H16FNO3
- Molecular Weight: 287.30 g/mol
- IUPAC Name: this compound
The presence of the fluorine atom in the phenyl ring is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. In particular, derivatives similar to the compound have shown promising results against various cancer cell lines. For instance, a related quinolone derivative demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Ethyl-N-(2-fluorophenyl)-4-hydroxy... | MCF-7 | 1.2 | Induction of apoptosis via Caspase activation |
| Compound X | Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |
| Compound Y | A549 | 0.9 | Inhibition of angiogenesis |
The anticancer activity of this class of compounds is primarily attributed to their ability to induce apoptosis and inhibit cell proliferation. The proposed mechanisms include:
- Caspase Activation: Activation of caspases leads to programmed cell death.
- Cell Cycle Arrest: Compounds can induce cell cycle arrest at specific phases (e.g., G2/M), preventing further division.
- Pro-apoptotic Factors: Increased expression of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed .
Other Biological Activities
In addition to anticancer effects, quinoline derivatives exhibit other biological activities:
- Antimicrobial Activity: Some studies suggest that related compounds possess antibacterial properties against various pathogens.
- Anti-inflammatory Effects: Certain derivatives have shown potential in reducing inflammation markers in vitro.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a quinolone derivative similar to the target compound on MCF-7 cells. The results indicated significant growth inhibition and apoptosis induction, highlighting the potential for developing new anticancer therapies based on this scaffold .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR has revealed that modifications on the quinolone ring significantly impact biological activity. For instance, substituents at specific positions can enhance potency or selectivity towards cancer cells while reducing toxicity towards normal cells .
Comparison with Similar Compounds
N-(3-Pyridylmethyl)-4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide
- Structural Difference: Incorporates a 3-pyridylmethyl group and 6,7-dimethoxy substituents on the quinoline core.
- Activity : Reduces acetic acid-induced writhing by 75.3% at 20 mg/kg (oral administration in mice) .
- Significance: The 6,7-dimethoxy groups enhance bioavailability and receptor binding compared to non-methoxy analogs.
N-(3-Chlorophenyl)-1-Ethyl-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide
- Structural Difference : Substitutes the 2-fluorophenyl group with a 3-chlorophenyl moiety.
- Significance : Chlorine’s stronger electron-withdrawing effect may improve target engagement compared to fluorine.
1-Butyl-N-(2,4-Dimethylphenyl)-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide
- Structural Difference : Features a butyl chain instead of ethyl and a 2,4-dimethylphenyl group.
- Activity: No direct data, but alkyl chain length (butyl vs. ethyl) may influence lipophilicity and metabolic stability .
Roquinimex (Linomide)
- Structural Difference : 4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl derivative.
- Activity: Known for immunomodulatory effects rather than direct analgesia. Highlights the role of substituents in diversifying biological activity .
- Safety : Long-term use associated with cardiovascular toxicity, underscoring the importance of substituent optimization .
1-Butyl-N-(3-Chloropropyl)-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide
- Safety : Requires storage below 50°C to prevent decomposition, indicating thermal instability in certain analogs .
Structural-Activity Relationship (SAR) Trends
Key Research Findings
Electron-Withdrawing Groups : Chlorine or fluorine at the para or meta position of the phenyl ring enhances analgesic efficacy, likely through improved receptor interactions .
Methoxy Substitutions: 6,7-Dimethoxy groups on the quinoline core correlate with higher activity, as seen in lead compound 12 (75.3% writhing reduction) .
Polymorphism Effects: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide show variable activity between α- and β-polymorphs, emphasizing the need for crystallization studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step routes, such as:
- Palladium-catalyzed reductive cyclization : Nitroarenes can be reduced using formic acid derivatives as CO surrogates to form quinoline scaffolds, followed by carboxamide coupling .
- Condensation under reflux : Carboxamide derivatives are often synthesized via acid-catalyzed condensation of intermediates (e.g., ethyl carboxylate precursors) with fluorophenyl amines. For example, heating in acetic acid with sodium acetate accelerates the reaction .
- Key Considerations : Optimize reaction time, temperature, and catalyst loading (e.g., Pd-based catalysts for cyclization) to improve yields .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm bond angles, dihedral angles, and stereochemistry (e.g., as demonstrated for triazole-carboxamide analogs) .
- Spectroscopic techniques : Use -NMR and -NMR to verify substituent positions and hydrogen bonding. IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or photodegradation.
- Use desiccants to avoid moisture absorption, as hydroxyl and carboxamide groups are hygroscopic .
- Conduct periodic stability assays via HPLC to monitor degradation under varying conditions (e.g., pH, temperature) .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Methodological Answer :
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal due to the compound’s hydrophobic quinoline core and polar carboxamide group.
- Ethanol/water mixtures : For biological assays, use ethanol as a co-solvent (≤10% v/v) to enhance solubility while maintaining biocompatibility .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)), ligands, and temperature to identify optimal conditions. For example, Pd-catalyzed reactions may require inert atmospheres (N) and reflux in toluene .
- Purification strategies : Use flash chromatography with gradients of ethyl acetate/hexane to isolate pure product. Recrystallization from DMF/ethanol mixtures improves crystallinity .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare with X-ray data to validate geometries .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Parameterize fluorine and hydroxyl groups for accurate hydrogen bonding .
Q. How to resolve contradictions in solubility or stability data across studies?
- Methodological Answer :
- Standardized protocols : Ensure consistent solvent preparation (e.g., degassed DMSO) and temperature control during measurements.
- Cross-validation : Use complementary techniques (e.g., dynamic light scattering for aggregation vs. NMR for molecular solubility) .
- Purity assessment : Characterize batches via HPLC (>95% purity) to eliminate impurities as confounding factors .
Q. What strategies are recommended for assessing in vitro biological activity?
- Methodological Answer :
- Cell-based assays : Use fluorophenyl-containing analogs as positive controls in cytotoxicity or enzyme inhibition studies (e.g., kinase assays) .
- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC values. Include DMSO vehicle controls (<0.1% v/v) .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS to estimate half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
